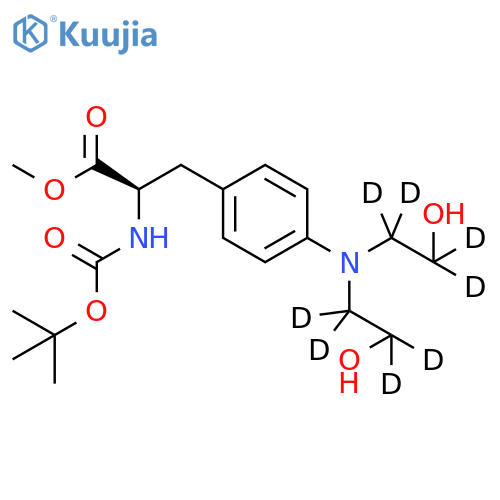Cas no 1217602-23-7 (N-Boc-4-bis(2-hydroxyethyl-d4)amino-L-phenylalanine Methyl Ester)

N-Boc-4-bis(2-hydroxyethyl-d4)amino-L-phenylalanine Methyl Ester 化学的及び物理的性質
名前と識別子
-
- N-Boc-4-[bis(2-hydroxyethyl-d4)amino]-L-phenylalanine Methyl Ester
- methyl (2R)-3-[4-[bis(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
- 1217602-23-7
- DTXSID70747197
- Methyl 4-{bis[2-hydroxy(~2~H_4_)ethyl]amino}-N-(tert-butoxycarbonyl)-D-phenylalaninate
- N-Boc-4-bis(2-hydroxyethyl-d4)amino-L-phenylalanine Methyl Ester
-
- インチ: InChI=1S/C19H30N2O6/c1-19(2,3)27-18(25)20-16(17(24)26-4)13-14-5-7-15(8-6-14)21(9-11-22)10-12-23/h5-8,16,22-23H,9-13H2,1-4H3,(H,20,25)/t16-/m1/s1/i9D2,10D2,11D2,12D2
- InChIKey: JBFUXXJVFIHVIF-NTKYFLBZSA-N
- ほほえんだ: CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N(CCO)CCO)C(=O)OC
計算された属性
- せいみつぶんしりょう: 390.26100
- どういたいしつりょう: 390.26060065g/mol
- 同位体原子数: 8
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 27
- 回転可能化学結合数: 12
- 複雑さ: 452
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 108Ų
じっけんとくせい
- PSA: 111.82000
- LogP: 1.29080
N-Boc-4-bis(2-hydroxyethyl-d4)amino-L-phenylalanine Methyl Ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B643202-10mg |
N-Boc-4-[bis(2-hydroxyethyl-d4)amino]-L-phenylalanine Methyl Ester |
1217602-23-7 | 10mg |
$ 1183.00 | 2023-09-08 | ||
| TRC | B643202-1mg |
N-Boc-4-[bis(2-hydroxyethyl-d4)amino]-L-phenylalanine Methyl Ester |
1217602-23-7 | 1mg |
$ 150.00 | 2023-09-08 |
N-Boc-4-bis(2-hydroxyethyl-d4)amino-L-phenylalanine Methyl Ester 関連文献
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
4. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
7. Book reviews
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
10. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
Related Articles
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
N-Boc-4-bis(2-hydroxyethyl-d4)amino-L-phenylalanine Methyl Esterに関する追加情報
Comprehensive Overview of N-Boc-4-bis(2-hydroxyethyl-d4)amino-L-phenylalanine Methyl Ester (CAS No. 1217602-23-7)
In the realm of pharmaceutical intermediates and deuterated compounds, N-Boc-4-bis(2-hydroxyethyl-d4)amino-L-phenylalanine Methyl Ester (CAS No. 1217602-23-7) stands out as a specialized chemical entity. This deuterated derivative of phenylalanine is increasingly sought after in drug discovery and metabolic studies due to its unique isotopic labeling. Researchers are particularly interested in its role in deuterium-enriched drug development, a trending topic in the pharmaceutical industry, as deuterium substitution can enhance metabolic stability and bioavailability.
The compound's structure features a Boc-protected amino group and a deuterated bis(2-hydroxyethyl)amino moiety, making it a valuable building block for peptide synthesis and isotope-labeled probe design. Its methyl ester functionality further enhances solubility, a critical factor in high-throughput screening applications. Recent discussions in scientific forums highlight its potential in targeted protein degradation (PROTACs) and kinase inhibitor optimization, aligning with current industry focus areas.
From a synthetic chemistry perspective, the deuterium atoms at the 2-hydroxyethyl-d4 positions provide distinct advantages for NMR spectroscopy and mass spectrometry studies. This aligns with growing interest in deuterium labeling techniques, as evidenced by frequent searches for "deuterated pharmaceutical applications" and "isotope effects in drug metabolism." The compound's stability under physiological conditions makes it particularly useful for ADME studies (Absorption, Distribution, Metabolism, Excretion), a hot topic in preclinical research.
Quality control specifications for CAS 1217602-23-7 typically require ≥95% purity by HPLC, with particular attention to enantiomeric excess given its L-phenylalanine backbone. Analytical methods often combine LC-MS and chiral chromatography, addressing common researcher queries about "characterization of deuterated compounds." The Boc protection group offers synthetic flexibility, allowing downstream deprotection for solid-phase peptide synthesis (SPPS) applications – a technique frequently searched in conjunction with "modified amino acid derivatives."
Storage recommendations for this compound emphasize protection from moisture at -20°C, reflecting its hydroxyl group sensitivity. Current market trends show growing demand for such custom deuterated building blocks, driven by increased investment in stable isotope labeling technologies. The compound's molecular weight (approximately 400.5 g/mol) and logP characteristics make it suitable for blood-brain barrier penetration studies, another active research area.
Regulatory considerations for N-Boc-4-bis(2-hydroxyethyl-d4)amino-L-phenylalanine Methyl Ester focus on its classification as a non-hazardous research chemical, though proper laboratory handling protocols should always be followed. The deuterium labeling pattern (d4) attracts interest from medicinal chemists exploring isotope effects on pharmacokinetics, a subject generating numerous publications and patent applications in recent years.
Future applications may expand into PET tracer development (Positron Emission Tomography) when combined with other isotopes, responding to the pharmaceutical industry's need for multimodal imaging probes. The compound's versatility positions it as a key player in the emerging field of precision medicine, particularly for neurological targets where modified phenylalanine derivatives show promise.
1217602-23-7 (N-Boc-4-bis(2-hydroxyethyl-d4)amino-L-phenylalanine Methyl Ester) 関連製品
- 33824-15-6(3-(diethoxymethyl)-4H-1,2,4-triazole)
- 917898-65-8(1-Neopentyl-2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline])
- 1273655-05-2(3-AMINO-3-(3-BROMO-2-FLUOROPHENYL)PROPANOIC ACID)
- 1339550-58-1(1-(3-bromo-4-fluorophenyl)-2-(methylamino)ethan-1-ol)
- 296246-80-5(2-(2-Amino-4,6-dinitro-phenyl)-ethanol)
- 1019096-39-9(5-cyclopropyl-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(furan-2-yl)methyl]-1H-pyrazole-3-carboxamide)
- 1353954-59-2([1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-ethyl-amine)
- 2228210-41-9(1-bromo-3-(3-nitropropyl)benzene)
- 2229599-84-0(1-(2-bromo-5-fluorophenyl)-2,2-difluorocyclopropan-1-amine)
- 144930-50-7(Mesityl(phenyl)iodonium trifluoromethanesulfonate)




